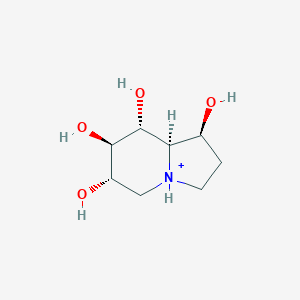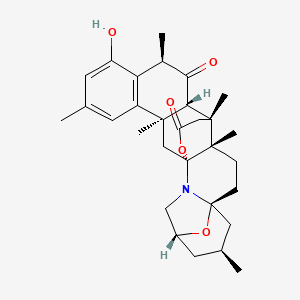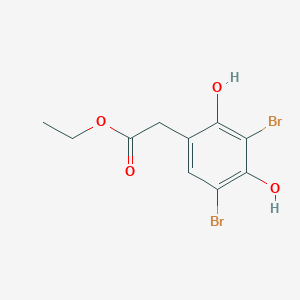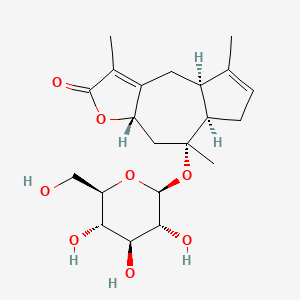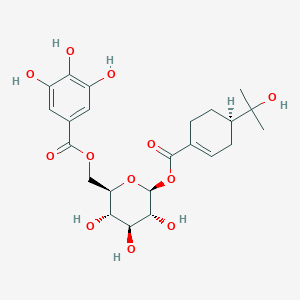
Globulusin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Globulusin B is a natural product found in Eucalyptus globulus with data available.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Globulusin B, along with other compounds like globulusin A and eucaglobulin, has been studied for its antioxidant properties. In research conducted by Hasegawa et al. (2008), these compounds were isolated from Eucalyptus globulus and found to exhibit significant scavenging of DPPH free radicals. Additionally, globulusin A and eucaglobulin demonstrated the ability to suppress inflammatory cytokine production, suggesting potential anti-inflammatory as well as anti-melanogenesis activity without significant cytotoxicity (Hasegawa, Takano, Takata, Niiyama, & Ohta, 2008).
Potential Role in Disease Diagnosis and Treatment
The studies on globulin, a related compound, have demonstrated its significance in various body processes, acting as an important marker for disease diagnosis and providing insight into blood types and cancer risks. For instance, research by Wang et al. (2014) highlighted the use of globulin in determining blood types, which could have implications for understanding relationships between blood types and disease risk, including cancer (Wang, Zeng, Lin, Lin, Wang, Chen, Huang, Li, Zeng, & Chen, 2014).
properties
Product Name |
Globulusin B |
|---|---|
Molecular Formula |
C23H30O12 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H30O12/c1-23(2,32)12-5-3-10(4-6-12)21(31)35-22-19(29)18(28)17(27)15(34-22)9-33-20(30)11-7-13(24)16(26)14(25)8-11/h3,7-8,12,15,17-19,22,24-29,32H,4-6,9H2,1-2H3/t12-,15+,17+,18-,19+,22-/m0/s1 |
InChI Key |
DLZSLMKHPDKBHG-HAJNWZPMSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCC(=CC1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
synonyms |
globulusin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



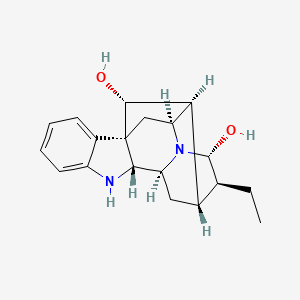
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
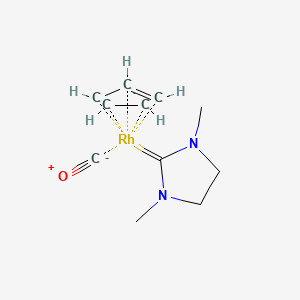
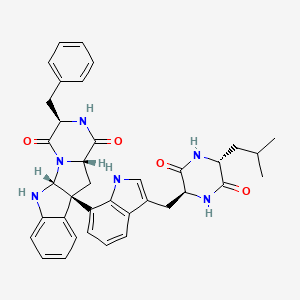
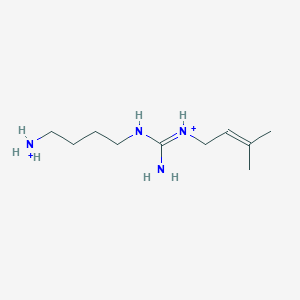
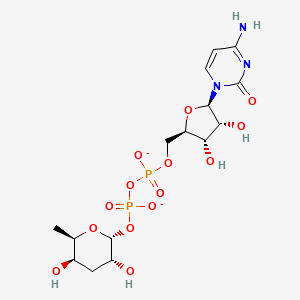
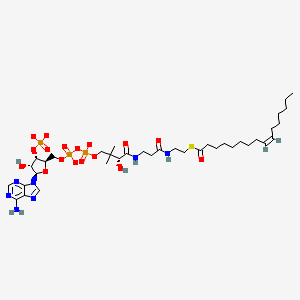
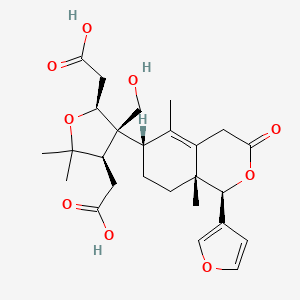
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
